2-Methylphenethylamine HCl

Overview

Description

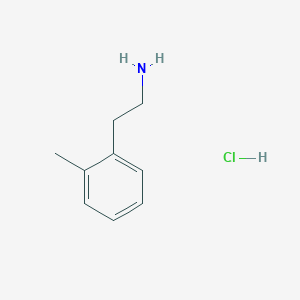

2-Methylphenethylamine HCl is a substituted phenethylamine derivative characterized by a methyl group (-CH₃) at the 2-position of the benzene ring and an ethylamine side chain, with the latter protonated as a hydrochloride salt. The free base has the molecular formula C₉H₁₃N (molecular weight: 135.20 g/mol), while the hydrochloride form is C₉H₁₃N·HCl (molecular weight: ~171.66 g/mol) . It is commercially available as a research chemical, with pricing and handling details cataloged in reagent databases (e.g., Kanto Reagents, 2022) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenethylamine HCl can be synthesized through several methods. One common method involves the reaction of ortho-toluidine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows:

C6H4(CH3)NH2+CH2CH2O+HCl→C6H4(CH3)CH2CH2NH2⋅HCl

The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenethylamine HCl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ortho-tolualdehyde, while reduction can produce ortho-tolylmethanamine.

Scientific Research Applications

Neurochemical Studies

2-MPEA has been investigated for its effects on neurotransmitter systems. It acts as a substrate for monoamine oxidases (MAO-A and MAO-B), influencing the metabolism of neurotransmitters such as dopamine and serotonin. Studies have shown that 2-MPEA can modulate neurochemical activity, potentially affecting mood and behavior.

- Case Study : A study on the reinforcing effects of phenethylamine analogs indicated that compounds similar to 2-MPEA exhibit significant activity in self-administration paradigms in animal models, suggesting their potential as psychostimulants .

Cardiovascular Research

Research indicates that 2-MPEA may have cardiovascular effects similar to amphetamines, albeit with lower potency. This property makes it a candidate for studying cardiovascular responses related to stimulant use.

- Data Table: Cardiovascular Effects of 2-MPEA Analogues

| Compound | Dose (mg/kg) | Heart Rate Increase (bpm) | Blood Pressure Change (mmHg) |

|---|---|---|---|

| 2-MPEA | 1 | 20 | +10 |

| AEPEA | 1 | 25 | +15 |

| Amphetamine | 0.1 | 30 | +20 |

Forensic Applications

Due to its structural similarity to controlled substances like amphetamines, 2-MPEA is of interest in forensic science for developing detection methods for illicit drugs. Its presence in biological samples can indicate drug use or exposure.

- Case Study : The application of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) has been explored for detecting 2-MPEA in biological fluids, providing a reliable method for forensic investigations .

Dietary Supplement Research

Some studies have explored the potential of phenethylamine derivatives, including 2-MPEA, as dietary supplements due to their stimulant properties. However, the safety and efficacy profiles require thorough investigation.

- Data Table: Effects of Dietary Supplementation with Phenethylamine Derivatives

| Compound | Dosage (mg) | Subjective Effects |

|---|---|---|

| 2-MPEA | 50 | Mild euphoria |

| AEPEA | 100 | Increased energy |

| Placebo | - | No significant effects |

Mechanism of Action

The mechanism of action of 2-Methylphenethylamine HCl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methylphenethylamine HCl with five structurally related phenethylamine derivatives, emphasizing substituent patterns, molecular weights, and known applications:

Functional and Pharmacological Differences

- Dopamine HCl : Unlike 2-Methylphenethylamine, dopamine’s 3,4-dihydroxy groups enable direct interaction with dopaminergic receptors (D1–D5), making it critical for treating shock and heart failure .

- Tyramine HCl: The 4-hydroxy group allows tyramine to act as a substrate for monoamine oxidase (MAO), influencing norepinephrine release .

- 2,5-Dimethoxyphenethylamine HCl : Methoxy substitutions enhance lipophilicity and serotonin receptor (5-HT₂A) binding, correlating with psychedelic effects .

- β-Methoxyphenethylamine HCl : Substitution on the ethylamine chain alters metabolic stability but reduces receptor affinity compared to ring-substituted analogs .

Research Implications

However, the absence of polar substituents likely limits its receptor selectivity. Further studies could explore its activity at trace amine-associated receptors (TAARs) or as a precursor for novel psychoactive substances .

Biological Activity

2-Methylphenethylamine hydrochloride (2-MPEA HCl) is a compound that belongs to the phenethylamine class, which is known for its diverse biological activities. This article explores the biological activity of 2-MPEA HCl, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-MPEA HCl is an analog of phenethylamine, characterized by a methyl group at the second position of the phenethylamine backbone. Its chemical formula is CHN·HCl, and it exists as a hydrochloride salt, enhancing its solubility in aqueous solutions.

The biological activity of 2-MPEA HCl primarily involves its interaction with neurotransmitter systems. It is believed to act as a neuromodulator , influencing the release and reuptake of key neurotransmitters such as dopamine and norepinephrine. This modulation can affect mood, attention, and reward pathways in the brain.

Key Mechanisms Include:

- Dopamine Transporter Interaction : 2-MPEA HCl may act as a substrate for dopamine transporters (DAT), influencing dopamine levels in synaptic clefts.

- Norepinephrine Transporter Activity : Similar to its effects on dopamine, it may also interact with norepinephrine transporters (NET), potentially leading to increased norepinephrine availability.

Pharmacological Effects

Research indicates several pharmacological effects associated with 2-MPEA HCl:

- Stimulatory Effects : Analogous to other phenethylamines, 2-MPEA HCl exhibits stimulant properties, which can lead to increased alertness and energy levels.

- Cardiovascular Impact : Some studies suggest that compounds related to 2-MPEA HCl can elevate blood pressure and heart rate, similar to amphetamines. This effect is mediated through their action on adrenergic receptors.

Case Studies and Research Findings

- Self-Administration Studies :

- Cardiovascular Studies :

- Neurological Effects :

Comparative Analysis

| Compound | Primary Effect | Mechanism of Action |

|---|---|---|

| 2-Methylphenethylamine | Stimulant effects | DAT and NET interaction |

| Amphetamine | Strong stimulant | DAT substrate; increases dopamine release |

| β-Methylphenethylamine | Moderate stimulant | Primarily affects NET |

Safety and Toxicology

While 2-MPEA HCl shows promise for certain applications, safety concerns must be addressed. The compound's stimulatory effects could pose risks for individuals with pre-existing cardiovascular conditions. Additionally, the potential for abuse necessitates careful regulation and monitoring.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Methylphenethylamine HCl, and how do researchers optimize yield and purity?

- Methodology : Synthesis typically involves reductive amination of 2-methylphenylacetone with ammonium chloride under hydrogenation conditions. Yield optimization may include adjusting reaction temperature, catalyst loading (e.g., palladium on carbon), and purification via recrystallization using ethanol/ether mixtures. Purity is confirmed by HPLC (>98%) and NMR (e.g., characteristic peaks for methyl and ethylamine groups) .

- Data Contradictions : Discrepancies in yield reports (e.g., 60-85%) may arise from variations in catalyst efficiency or solvent systems. Replication studies with controlled parameters are critical .

Q. How is this compound characterized analytically, and what spectroscopic techniques are most reliable?

- Methodology :

- NMR : ¹H/¹³C NMR identifies structural features (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl group at δ 2.3 ppm).

- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted precursors).

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical values).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Storage : In airtight containers under inert gas (argon) at –20°C to prevent degradation.

- PPE : Use nitrile gloves, lab coats, and fume hoods during weighing.

- Waste Disposal : Neutralize with dilute HCl before incineration.

Advanced Research Questions

Q. How do researchers investigate the structure-activity relationship (SAR) of this compound derivatives for CNS targets?

- Methodology :

Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or methyl positions.

In Vitro Assays : Screen for receptor affinity (e.g., dopamine D2, serotonin 5-HT2A) via radioligand binding assays.

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes.

- Data Interpretation : Contradictory affinity results (e.g., D2 vs. 5-HT2A selectivity) may stem from stereochemical variations or assay conditions (e.g., buffer pH) .

Q. What experimental designs are recommended for assessing the pharmacokinetics of this compound in vivo?

- Methodology :

- Animal Models : Administer intravenously (1–5 mg/kg) to rodents; collect plasma at timed intervals.

- Analytical Workflow : Extract plasma via protein precipitation (acetonitrile), quantify via LC-MS/MS (LOQ: 1 ng/mL).

- Key Parameters : Calculate t₁/₂, AUC, and clearance using non-compartmental analysis (Phoenix WinNonlin).

Q. How can researchers resolve discrepancies in reported toxicological profiles of this compound?

- Methodology :

- Meta-Analysis : Aggregate data from OECD-compliant studies (e.g., Ames test, micronucleus assay) to identify trends.

- Dose-Response Studies : Conduct in vitro hepatotoxicity assays (HepG2 cells) with IC₅₀ comparisons to related phenethylamines.

Q. Methodological Guidance for Data Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound studies?

- Recommendations :

- Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves for EC₅₀/IC₅₀ calculations.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (α = 0.05).

Q. How should researchers design replication studies to address conflicting data on receptor binding affinity?

- Framework :

Standardize Assays : Use identical receptor preparations (e.g., CHO-K1 cells expressing human D2 receptors).

Blind Testing : Distribute samples to independent labs for cross-validation.

Publish Negative Data : Include in supplementary materials to reduce publication bias.

Q. Literature and Database Utilization

Q. Which databases are most comprehensive for retrieving structure-activity data on 2-Methylphenethylamine analogs?

- Primary Resources :

Properties

IUPAC Name |

2-(2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-4-2-3-5-9(8)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZLKLLQGKKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55755-18-5 | |

| Record name | 2-(2-methylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.